molecular formula C20H25ClN2O4S2 B11355944 1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide

Cat. No.: B11355944
M. Wt: 457.0 g/mol
InChI Key: YCSUPNWHGWGJGE-UHFFFAOYSA-N
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Description

  • The sulfonyl group is introduced via sulfonylation of the piperidine derivative using 2-chlorobenzyl sulfonyl chloride.
  • Reagents: 2-chlorobenzyl sulfonyl chloride, base (e.g., triethylamine).
  • Attachment of the Furan Moiety:

    • The furan moiety is attached through a nucleophilic substitution reaction involving the furan-2-ylmethyl sulfanyl group.
    • Reagents: Furan-2-ylmethyl thiol, suitable electrophile.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    • Use of continuous flow reactors for better control of reaction conditions.
    • Implementation of purification techniques such as crystallization or chromatography.

    Types of Reactions:

    • Oxidation:

      • The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
      • Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
    • Reduction:

      • The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
      • Reagents: Reducing agents like lithium aluminum hydride.
    • Substitution:

      • The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
      • Reagents: Nucleophiles such as amines or thiols.

    Common Reagents and Conditions:

    • Oxidizing agents: Potassium permanganate, chromium trioxide.
    • Reducing agents: Lithium aluminum hydride, sodium borohydride.
    • Bases: Triethylamine, sodium hydroxide.
    • Solvents: Dichloromethane, ethanol, acetonitrile.

    Major Products:

    • Oxidation products: Furan-2,3-dione derivatives.
    • Reduction products: Sulfide derivatives.
    • Substitution products: Various substituted benzyl derivatives.

    Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its reactivity and stability under various conditions.

    Biology:

    • Potential applications in drug discovery due to its unique structural features.
    • Investigated for its interactions with biological macromolecules.

    Medicine:

    • Explored as a potential therapeutic agent for various diseases.
    • Studied for its pharmacokinetic and pharmacodynamic properties.

    Industry:

    • Used in the development of new materials with specific properties.
    • Potential applications in the production of specialty chemicals.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide typically involves multiple steps:

    • Formation of the Piperidine Ring:

      • Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxamide group at the 4-position.
      • Reagents: Piperidine, carboxylic acid derivative, coupling agents (e.g., EDC, DCC).

    Mechanism of Action

    The mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and furan groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

    Comparison with Similar Compounds

    • 1-[(2-Chlorobenzyl)sulfonyl]-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide.
    • 1-[(2-Bromobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide.

    Comparison:

    • The presence of different halogens (chlorine vs. bromine) can affect the compound’s reactivity and biological activity.
    • The substitution of the furan ring with a thiophene ring can influence the compound’s electronic properties and interactions with biological targets.

    1-[(2-Chlorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

    Properties

    Molecular Formula

    C20H25ClN2O4S2

    Molecular Weight

    457.0 g/mol

    IUPAC Name

    1-[(2-chlorophenyl)methylsulfonyl]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]piperidine-4-carboxamide

    InChI

    InChI=1S/C20H25ClN2O4S2/c21-19-6-2-1-4-17(19)15-29(25,26)23-10-7-16(8-11-23)20(24)22-9-13-28-14-18-5-3-12-27-18/h1-6,12,16H,7-11,13-15H2,(H,22,24)

    InChI Key

    YCSUPNWHGWGJGE-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCC1C(=O)NCCSCC2=CC=CO2)S(=O)(=O)CC3=CC=CC=C3Cl

    Origin of Product

    United States

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